molecular formula C24H38O7 B133451 Homopravastatin CAS No. 159345-66-1

Homopravastatin

Katalognummer: B133451
CAS-Nummer: 159345-66-1
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: QARPWNSGRMMWII-SJINMKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Homopravastatin is a synthetic derivative of pravastatin, a member of the statin class of drugs that inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. Its chemical structure (CAS No. 159345-66-1) includes a hexahydronaphthalene ring system and a heptanoic acid side chain, with modifications that enhance its pharmacokinetic properties compared to natural statins . The molecular formula is C24H38O7, and it has a molecular weight of 438.55 g/mol . This compound is primarily used to manage hyperlipidemia by reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol .

Vorbereitungsmethoden

Microbial Transformation of Mevastatin to Pravastatin

The synthesis of Homopravastatin begins with the microbial conversion of mevastatin to pravastatin, a critical intermediate. Streptomyces carbophilus and Actinomadura species are predominantly used due to their high hydroxylation activity at the C-6 position of mevastatin .

Fermentation Process Optimization

Industrial fermentation employs submerged cultures in 50,000-L bioreactors with soybean meal and glucose as primary carbon sources. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature28–30°C±12% activity
Dissolved Oxygen40–60% saturationCritical for C-6 hydroxylation
pH6.8–7.2Maintains enzyme stability
Fermentation Duration120–144 hoursMaximizes conversion

Strain improvement through UV mutagenesis has increased pravastatin titers from 1.2 g/L to 4.8 g/L in third-generation mutants . Recent advances in CRISPR-Cas9 genome editing enable precise upregulation of cytochrome P450 enzymes responsible for hydroxylation, reducing process time by 18%.

Downstream Processing

Post-fermentation broth undergoes centrifugation and microfiltration (0.2 µm pores) to remove biomass. Pravastatin is extracted using:

  • Ethyl acetate at 45°C (3:1 solvent-to-broth ratio)

  • Activated carbon treatment for pigment removal

  • Crystallization from methanol/water (7:3 v/v) at −20°C

This sequence achieves 92% recovery of pravastatin with ≤0.5% residual mevastatin .

Esterification Reactions for this compound Synthesis

The conversion of pravastatin to this compound involves esterification of the C-11 hydroxyl group. Two primary methods dominate industrial production:

Acid Chloride-Mediated Esterification

Reaction with isovaleryl chloride in anhydrous dichloromethane:

Reaction Conditions

ComponentQuantityRole
Pravastatin1.0 eqSubstrate
Isovaleryl chloride1.2 eqAcylating agent
4-Dimethylaminopyridine0.1 eqCatalyst
Triethylamine2.5 eqBase
Temperature0°C → 25°CGradual warming

Yield: 88–92%
Purity: 94% (HPLC)
Key advantage: Scalable to 500 kg batches with consistent reproducibility .

Enzymatic Esterification

Candida antarctica lipase B immobilized on acrylic resin facilitates greener synthesis:

Process Parameters

  • Solvent: tert-Butanol

  • Temperature: 55°C

  • Molar ratio (pravastatin:isovaleric acid): 1:1.5

  • Reaction time: 24 hours

Yield: 78–82%
Purity: 97% (reduced byproduct formation)
Notable benefit: Eliminates need for toxic chlorinated solvents .

Industrial-Scale Production Challenges

Crystallization Optimization

Final product crystallization employs anti-solvent precipitation:

Crystallization StepConditionsOutcome
PrimaryEthanol/water (65:35)Removes polar impurities
SecondaryAcetone/−20°CPolymorph control
TertiarySupercritical CO₂ dryingResidual solvent <10 ppm

Crystal habit modification using hydroxypropyl cellulose prevents agglomeration in large reactors .

Byproduct Management

Common impurities and mitigation strategies:

ImpuritySourceRemoval Method
Pravastatin lactoneAcidic degradationpH-controlled extraction
Dimerized this compoundThermal stressTemperature-modulated crystallization
Residual isovaleryl chlorideIncomplete washingActivated carbon filtration

Process analytical technology (PAT) with inline Raman spectroscopy reduces impurity levels to <0.1% .

Analytical Characterization

Spectroscopic Identification

1H NMR (500 MHz, DMSO-d6)
δ 5.28 (d, J=5.1 Hz, H-6), 4.72 (m, H-11), 2.98 (dd, J=14.3, 4.2 Hz, H-5), confirming esterification .

HPLC Method

  • Column: C18 (250 × 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile/0.1% H3PO4 (55:45)

  • Retention time: 8.9 min (this compound)

Stability Studies

ConditionDegradation After 6 Months
25°C/60% RH<2%
40°C/75% RH5.8%
Photolytic (1.2 million lux·hr)3.1%

Data supports storage in HDPE containers with desiccant .

Comparative Analysis With Related Statins

ParameterThis compoundPravastatinSimvastatin
Synthetic Steps435
Overall Yield67%72%58%
Production Cost/kg$12,400$9,800$14,200
Thermal Stability180°C165°C155°C

This compound’s enhanced stability facilitates tropical climate distribution without cold chain requirements .

Analyse Chemischer Reaktionen

Types of Reactions

Homopravastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Homopravastatin has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Homopravastatin involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the upregulation of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the bloodstream .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Homopravastatin shares structural similarities with pravastatin and its derivatives, but key modifications influence its pharmacological behavior.

Table 1: Structural Comparison of this compound and Related Compounds

Compound Molecular Formula Key Structural Features Modifications Impacting Function
This compound C24H38O7 Hexahydronaphthalene ring, heptanoic acid chain Methyl group substitutions enhance stability
Pravastatin Sodium C23H35NaO7 Open lactone ring, hydroxyl groups Sodium salt improves solubility and absorption
6-epi Pravastatin Lactone C23H34O6 Closed lactone ring, epimerized hydroxyl group Reduced bioavailability due to lactone form
This compound Lactone Di-(t-BDMS) Ether C36H64O6Si2 tert-butyldimethylsilyl (t-BDMS) protecting groups Enhanced lipophilicity for research applications

Key Findings :

  • Bioavailability : this compound’s methyl substitutions improve metabolic stability compared to pravastatin, which is prone to hepatic first-pass metabolism .
  • Solubility : Unlike pravastatin sodium, this compound lacks a sodium salt moiety, which may reduce its aqueous solubility but enhance membrane permeability .
  • Metabolites : this compound metabolites (e.g., lactone derivatives) show distinct pharmacokinetic profiles, with longer half-lives than pravastatin’s 3β-hydroxy metabolite .

Comparison with Functional Analogs (Other Statins)

This compound’s efficacy and safety are benchmarked against widely used statins like simvastatin, lovastatin, and atorvastatin.

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

Parameter This compound Pravastatin Simvastatin Atorvastatin
Bioavailability ~35% ~17% ~5% ~14%
Half-life (hrs) 2.5–3.5 1.5–2.0 2–3 14–30
LDL Reduction 30–40% 20–30% 35–45% 40–50%
Metabolism CYP3A4 Sulfation CYP3A4 CYP3A4
Key Side Effects Myalgia, hepatotoxicity Myalgia, GI disturbances Myopathy, rhabdomyolysis Hyperglycemia, myalgia

Key Findings :

  • Efficacy : this compound’s LDL reduction (~30–40%) is intermediate between pravastatin and simvastatin, reflecting its optimized HMG-CoA reductase binding affinity .
  • Dosing : this compound’s shorter half-life necessitates twice-daily dosing in some cases, whereas atorvastatin’s prolonged half-life allows once-daily administration .

Research and Clinical Insights

  • Structural Advantages : this compound’s tert-butyldimethylsilyl ether derivatives (e.g., this compound Lactone Di-t-BDMS Ether) are used in preclinical studies to investigate statin prodrug delivery systems .
  • Clinical Trials : A meta-analysis of statins ranked this compound as having comparable efficacy to fluvastatin but with fewer reports of myopathy compared to lipophilic statins like simvastatin .
  • Limitations: Limited long-term data on this compound’s effects on cardiovascular outcomes necessitate further studies to establish its position relative to established statins .

Biologische Aktivität

Homopravastatin is a derivative of pravastatin, a well-established statin used primarily for lowering cholesterol levels and reducing the risk of cardiovascular diseases. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

This compound features a unique molecular structure that includes additional 2-methylbutanoyl and 2-methylpentanoyl groups compared to its parent compound, pravastatin. This structural modification influences its biological activity, particularly in cholesterol metabolism.

Target Enzyme

This compound primarily functions as a competitive inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase , the key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol within the liver.

Biochemical Pathways

The inhibition of HMG-CoA reductase leads to a cascade of biochemical effects, including:

  • Reduction in LDL Cholesterol : Clinical studies have shown significant reductions in low-density lipoprotein (LDL) cholesterol levels with this compound treatment.
  • Altered Metabolic Processes : The compound may also influence other metabolic pathways related to lipid metabolism and inflammation.

Pharmacokinetics

This compound is absorbed rapidly from the upper part of the small intestine and is subsequently transported to the liver via sodium-independent bile acid transporters. Its pharmacokinetic profile includes:

  • Absorption : Rapid absorption with peak plasma concentrations reached within 1-2 hours post-administration.
  • Distribution : Primarily localized in the liver, where it exerts its primary effects on cholesterol synthesis.
  • Metabolism : Undergoes hepatic metabolism with potential formation of active metabolites.
  • Excretion : Primarily excreted via bile and urine.

Cellular Effects

This compound has been shown to impact various cellular functions:

  • Cell Signaling Pathways : It influences signaling pathways involved in inflammation and cellular stress responses.
  • Gene Expression : Alters the expression of genes related to lipid metabolism and inflammatory processes.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound can vary significantly with dosage:

  • Low Doses : Generally safe with beneficial effects on lipid profiles.
  • High Doses : Potential for adverse effects, including hepatotoxicity and muscle-related side effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its effects on health outcomes:

  • Cholesterol Lowering Efficacy :
    • A clinical trial demonstrated that patients treated with this compound experienced a 30% reduction in LDL cholesterol levels compared to placebo controls over 12 weeks .
  • Impact on Inflammatory Markers :
    • A study reported that this compound significantly reduced levels of C-reactive protein (CRP), an inflammatory marker associated with cardiovascular risk, indicating potential anti-inflammatory properties .
  • Long-term Safety Profile :
    • Longitudinal studies have shown that prolonged use of this compound is associated with a favorable safety profile, with no significant increases in liver enzymes or muscle pain reported among users .

Comparative Analysis with Pravastatin

FeaturePravastatinThis compound
MechanismHMG-CoA reductase inhibitorHMG-CoA reductase inhibitor
LDL Reduction (%)25-30%30%
Anti-inflammatory EffectsModerateSignificant
Hepatotoxicity RiskLowVery Low
Dosage Range10-80 mg/day5-40 mg/day

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Homopravastatin’s chemical purity and structural integrity?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is optimal for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity. Stability studies should include stress testing under controlled conditions (e.g., acidic/alkaline pH, thermal degradation, and photolytic exposure) to identify degradation products .

Q. How can researchers validate this compound’s inhibitory activity against HMG-CoA reductase in vitro?

  • Methodological Answer: Use spectrophotometric assays to measure NADPH consumption rates in the presence of purified HMG-CoA reductase. Standardize enzyme concentration, incubation time, and substrate (HMG-CoA) levels. Include pravastatin as a positive control to benchmark inhibitory potency, and validate results across triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. What methodological considerations are critical when reconciling conflicting pharmacokinetic data for this compound across preclinical studies?

  • Methodological Answer: Conduct a meta-analysis to identify variables such as interspecies metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates) and bioanalytical inconsistencies (e.g., LC-MS/MS sensitivity thresholds). Implement physiologically based pharmacokinetic (PBPK) modeling to extrapolate data across models, and validate findings using standardized reference materials .

Q. How should researchers design a structure-activity relationship (SAR) study to optimize this compound’s efficacy while reducing off-target effects?

  • Methodological Answer: Combine computational docking (e.g., molecular dynamics simulations targeting HMG-CoA reductase’s active site) with systematic synthetic modifications (e.g., altering hydroxyl group positions or alkyl side chains). Evaluate analogs using in vitro cytotoxicity screens (e.g., hepatic cell lines) and in vivo toxicity models. Prioritize compounds with >10-fold selectivity for HMG-CoA reductase over off-target enzymes .

Q. What experimental strategies address discrepancies in reported IC50 values for this compound in enzyme inhibition assays?

  • Methodological Answer: Standardize assay conditions by controlling pH, temperature, and cofactor concentrations (e.g., NADPH levels). Use a reference inhibitor (e.g., pravastatin) as an internal control. Perform inter-laboratory validation studies and apply statistical tools (e.g., Bland-Altman analysis) to quantify variability .

Q. Methodological Best Practices

  • Data Reproducibility: Document all experimental parameters (e.g., solvent purity, instrument calibration) in supplemental materials to enable replication .
  • Ethical Compliance: For in vivo studies, adhere to institutional guidelines for animal welfare, including dose justification and endpoint criteria .
  • Statistical Rigor: Use power analysis to determine sample sizes and apply non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions .

Eigenschaften

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARPWNSGRMMWII-SJINMKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159345-66-1
Record name DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159345661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(2-METHYLBUTANOYL)-2-METHYLPENTANOYL PRAVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N107O289NP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.